molecular formula C23H24N2 B5368015 2-[(E)-2-[4-(piperidin-1-ylmethyl)phenyl]ethenyl]quinoline

2-[(E)-2-[4-(piperidin-1-ylmethyl)phenyl]ethenyl]quinoline

Cat. No.: B5368015
M. Wt: 328.4 g/mol
InChI Key: RVHPZGYPKSZHCM-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-[4-(piperidin-1-ylmethyl)phenyl]ethenyl]quinoline is a complex organic compound that features a quinoline core structure with a piperidine moiety attached via an ethenyl bridge. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-[4-(piperidin-1-ylmethyl)phenyl]ethenyl]quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethenyl Bridge: The initial step involves the formation of the ethenyl bridge by reacting 4-(piperidin-1-ylmethyl)benzaldehyde with an appropriate quinoline derivative under basic conditions.

    Cyclization: The intermediate product undergoes cyclization to form the quinoline ring system.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-[4-(piperidin-1-ylmethyl)phenyl]ethenyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated quinoline derivatives, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

2-[(E)-2-[4-(piperidin-1-ylmethyl)phenyl]ethenyl]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-[4-(piperidin-1-ylmethyl)phenyl]ethenyl]quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and activity.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB, PI3K/Akt, and MAPK pathways, leading to changes in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

Uniqueness

2-[(E)-2-[4-(piperidin-1-ylmethyl)phenyl]ethenyl]quinoline is unique due to its combination of a quinoline core and a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(E)-2-[4-(piperidin-1-ylmethyl)phenyl]ethenyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2/c1-4-16-25(17-5-1)18-20-10-8-19(9-11-20)12-14-22-15-13-21-6-2-3-7-23(21)24-22/h2-3,6-15H,1,4-5,16-18H2/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHPZGYPKSZHCM-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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